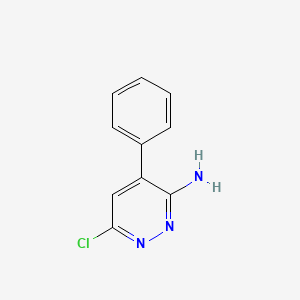

6-氯-4-苯基哒嗪-3-胺

描述

6-Chloro-4-phenylpyridazin-3-amine is a chemical compound with the molecular formula C10H8ClN3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-phenylpyridazin-3-amine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and an amine group .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-4-phenylpyridazin-3-amine are not detailed in the retrieved papers, pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-phenylpyridazin-3-amine include a molecular weight of 205.64 g/mol . More specific properties such as melting point, boiling point, and density are not provided in the retrieved papers.科学研究应用

抗真菌应用

6-氯-4-苯基哒嗪-3-胺: 衍生物已被合成并测试其抗真菌活性。这些化合物已显示出对各种真菌菌株有效,例如G. zeae,F. oxysporum和C. mandshurica。在 N-2 位引入不同的取代基,然后加入噻二唑和恶二唑支架,已产生具有强抗真菌特性的化合物 .

杀虫活性

6-氯-4-苯基哒嗪-3-胺的衍生物已被研究用于其杀虫活性,特别是针对小菜蛾(Plutella xylostella),这是一种严重危害十字花科作物的害虫。一些合成的化合物,例如 4b、4d 和 4h,在 100 mg/L 的浓度下显示出超过 90% 的活性,表明它们具有作为有效杀虫剂的潜力 .

强心剂

哒嗪酮衍生物,包括与6-氯-4-苯基哒嗪-3-胺相关的衍生物,已被探索用作治疗充血性心力衰竭 (CHF) 的强心剂。这些化合物充当正性肌力剂,改善心肌的收缩力 .

安全和危害

未来方向

While specific future directions for 6-Chloro-4-phenylpyridazin-3-amine are not mentioned in the retrieved papers, it is noted that pyridazine derivatives have numerous practical applications and are considered ‘privileged structures’ in medicinal chemistry . Therefore, it is expected that research into these compounds, including 6-Chloro-4-phenylpyridazin-3-amine, will continue to be a significant area of interest.

作用机制

Target of Action

It’s worth noting that many pyridazine derivatives, which include 6-chloro-4-phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Mode of Action

Some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This might provide some insight into the potential mode of action of 6-Chloro-4-phenylpyridazin-3-amine.

Biochemical Pathways

It’s known that pyridazine derivatives can affect a wide range of biological targets and physiological effects .

Result of Action

Some pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

属性

IUPAC Name |

6-chloro-4-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMIHDDECVHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

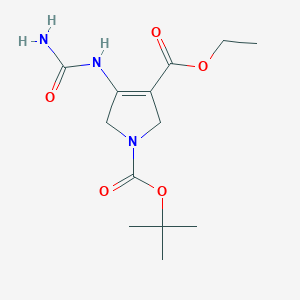

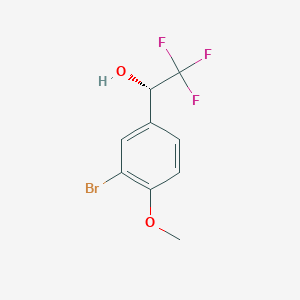

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)

![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B1405749.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1405754.png)